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molecular formula C6H10BrNO2 B1372786 3-(3-Bromopropyl)-1,3-oxazolidin-2-one CAS No. 42351-29-1

3-(3-Bromopropyl)-1,3-oxazolidin-2-one

Cat. No. B1372786
M. Wt: 208.05 g/mol
InChI Key: OVUSZVOVNZLPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148128B2

Procedure details

To a cooled solution (15-20° C.) of 1,3-dibromopropane (6.4 mL, 63.05 mmol) in dry DMSO (5 mL) was added ground KOH (0.920 g, 16.40 mmol). 2-Oxazolidinone (1.100 g, 12.63 mmol) was added in small amounts over 5 min, and the reaction was stirred for 4 hr at 20° C. The mixture was diluted with ether (100 mL) and H2O (20 mL), and the aqueous phase was extracted with ether (3×50 mL). After drying with MgSO4, the crude product was purified by flash chromatography using a step gradient (25% EtOAc/75% hexanes to 50% EtOAc/50% hexanes) to give N-(3′-bromopropyl)-2-oxazolidinone, 17 (1.48 g, 56%). IR (neat) 1747 cm−1; 1H NMR (CDCl3) δ 4.30 (2H, t, J=7.2 Hz), 3.57 (2H, t, J=8.2 Hz), 3.33-3.43 (4H, q), 2.03-2.17 (2H, m); 13C NMR (CDCl3) δ 158.4, 61.7, 45.0, 43.0, 30.4, 29.9; HRMS (FAB+) m/z: calcd for C6H10NO2Br, 207.9972; found, 207.9957.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4]Br.[OH-].[K+].[O:8]1[CH2:12][CH2:11][NH:10][C:9]1=[O:13]>CS(C)=O.CCOCC.O>[Br:1][CH2:2][CH2:3][CH2:4][N:10]1[CH2:11][CH2:12][O:8][C:9]1=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
6.4 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
0.92 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
O1C(NCC1)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 4 hr at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with MgSO4
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCCCN1C(OCC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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